molecular formula C9H10BrNO4S2 B1274678 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid CAS No. 1301738-60-2

1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid

Cat. No. B1274678
CAS RN: 1301738-60-2
M. Wt: 340.2 g/mol
InChI Key: BPZROJBFWUPMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C9H10BrNO4S2 and a molecular weight of 340.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid” can be represented by the SMILES string: C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O .


Physical And Chemical Properties Analysis

The compound has a predicted melting point of 190.01° C, a predicted boiling point of 517.8° C at 760 mmHg, a predicted density of 1.8 g/cm3, and a predicted refractive index of n20D 1.66 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a building block in the synthesis of more complex molecules that interact with proteins. This interaction can help in identifying protein functions, understanding protein-protein interactions, and discovering new pathways in cellular biology .

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZROJBFWUPMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272923
Record name Proline, 1-[(5-bromo-2-thienyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1301738-60-2
Record name Proline, 1-[(5-bromo-2-thienyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301738-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proline, 1-[(5-bromo-2-thienyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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